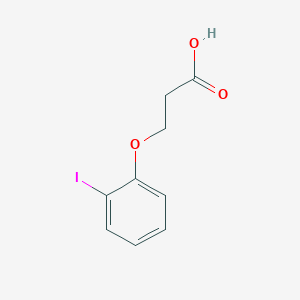

![molecular formula C13H10F3NO B1438847 {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol CAS No. 1092352-38-9](/img/structure/B1438847.png)

{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Vue d'ensemble

Description

“{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is an organic compound . It has a molecular weight of 253.22 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” and similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

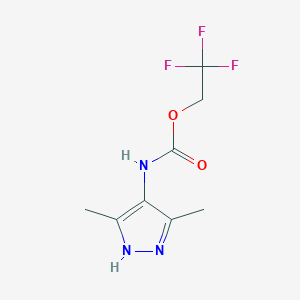

Molecular Structure Analysis

The molecular structure of “{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI code for this compound is 1S/C13H10F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-7,18H,8H2 .

Physical And Chemical Properties Analysis

“{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is a solid compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Applications De Recherche Scientifique

Agrochemicals

{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol: is a key intermediate in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are extensively used in the agrochemical industry. The TFMP moiety is crucial for the development of new pesticides due to its unique physicochemical properties that enhance biological activity . For instance, fluazifop-butyl , a TFMP derivative, was one of the first to be introduced to the market, showcasing the importance of such compounds in crop protection .

Pharmaceuticals

In the pharmaceutical sector, TFMP derivatives have been incorporated into several drugs, owing to their ability to modify pharmacokinetic properties and improve drug efficacy . The trifluoromethyl group, in particular, is known to increase the metabolic stability of pharmaceuticals, making {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol a valuable precursor in drug synthesis .

Analgesics

Research has shown that TFMP derivatives exhibit potential as analgesics. Studies involving analogues of {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol have demonstrated efficacy against pain models in mice, indicating its promise in the development of new pain management solutions .

Veterinary Products

The veterinary industry also benefits from TFMP derivatives. Compounds containing the TFMP group have been approved for use in animal health products, suggesting that {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol could play a role in creating medications for veterinary purposes .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various TFMP derivatives. Its role in chemical synthesis is pivotal, especially in methods involving the exchange between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .

Functional Materials

Advancements in the field of functional materials have been facilitated by the development of fluorinated organic compounds. The unique characteristics of the fluorine atom, as part of the TFMP moiety, contribute to the novel properties of materials used in various applications .

Biological Research

The biological activities of TFMP derivatives are attributed to the combination of the fluorine atom’s properties and the pyridine moiety’s characteristics. This makes {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol an important compound for biological research, where it can be used to study the effects of fluorination on biological systems .

Environmental Science

In environmental science, the study of TFMP derivatives can provide insights into the environmental fate and behavior of fluorinated compounds. Understanding the impact of such compounds on ecosystems is crucial for developing sustainable agricultural practices .

Safety and Hazards

Orientations Futures

The demand for “{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” and similar compounds has been increasing steadily over the years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future research may focus on exploring different synthetic methods for introducing trifluoromethyl groups within the structures of other molecules .

Mécanisme D'action

Target of Action

Similar compounds have been reported to target enzymes like fatty-acid amide hydrolase 1 and BRAF kinase . These enzymes play crucial roles in various biological processes, including lipid metabolism and cell proliferation, respectively.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of the target enzyme, thereby influencing the biological processes they regulate.

Biochemical Pathways

Based on its potential targets, it could influence lipid metabolism pathways and cell proliferation pathways .

Result of Action

Based on the potential targets, it could potentially influence lipid metabolism and cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

[4-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-7,18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVKXCCNRQIBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652738 | |

| Record name | {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092352-38-9 | |

| Record name | {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

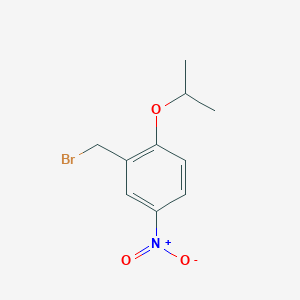

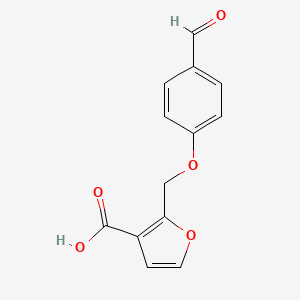

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)

![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)

![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)

![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)

![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)

amine](/img/structure/B1438785.png)

![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)